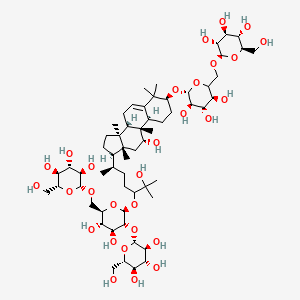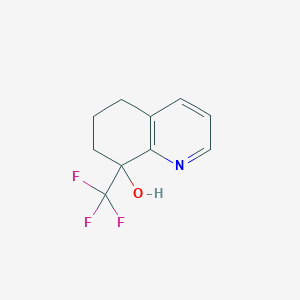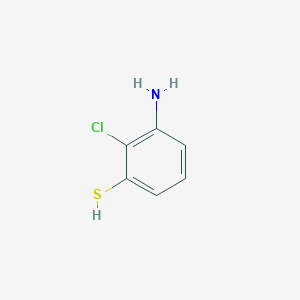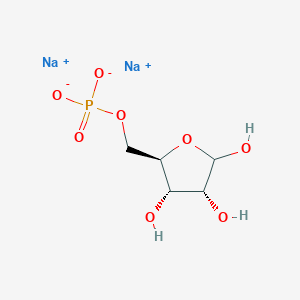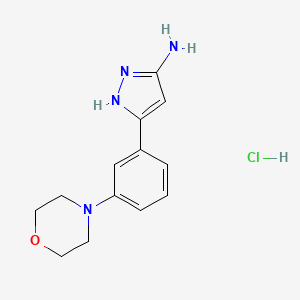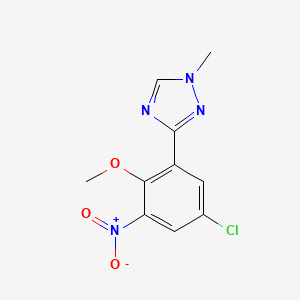
3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science. This particular compound features a unique combination of a chloro, methoxy, and nitro group attached to a phenyl ring, along with a triazole ring.
Preparation Methods
The synthesis of 3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The addition of a methoxy group.
Triazole Formation: The final step involves the formation of the triazole ring through cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents like tin(II) chloride. Major products formed from these reactions include amino derivatives and substituted triazoles.
Scientific Research Applications
3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The triazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-(5-Chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole include other triazole derivatives with different substituents on the phenyl ring. These compounds may have varying biological activities and chemical properties. For example:
3-(5-Bromo-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole: Similar structure but with a bromo group instead of a chloro group.
3-(5-Chloro-2-ethoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole: Similar structure but with an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H9ClN4O3 |
|---|---|
Molecular Weight |
268.65 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxy-3-nitrophenyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C10H9ClN4O3/c1-14-5-12-10(13-14)7-3-6(11)4-8(15(16)17)9(7)18-2/h3-5H,1-2H3 |
InChI Key |
SSLNNYAYKIRANI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13709544.png)
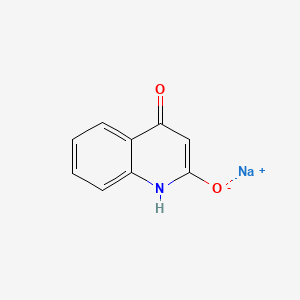
![7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13709570.png)
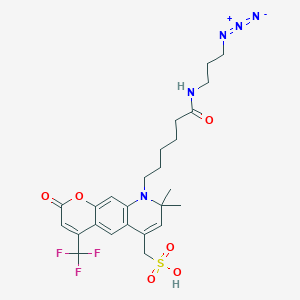
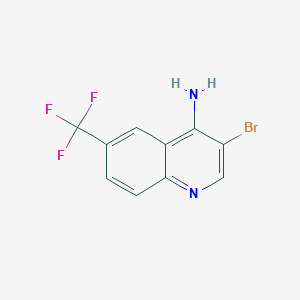
![3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13709594.png)

![Methyl 2-[[5-[2-[(5-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoate](/img/structure/B13709599.png)
